![molecular formula C12H20BrNO5 B2474751 Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate CAS No. 2411177-22-3](/img/structure/B2474751.png)
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for its unique properties and functions.
Scientific Research Applications
Intermediate in Leukotriene Synthesis
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate serves as an intermediate in synthetic routes to lipoxygenase-derived arachidonic acid metabolites, such as leukotriene B4. This compound, derived from cyclohexen-1-one, plays a role in leukotriene synthesis which is crucial in inflammatory responses (Hayes & Wallace, 1990).
Polarity-Sensitive Protecting Group in Polymer Synthesis
The compound is also used in the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers. These monomers, which incorporate 2-isocyanatoethyl (meth)acrylate, are utilized in the production of polymers with protected amino side groups. The solvolysis of the Br-t-BOC function in these polymers is significant for creating new materials with free amino groups, demonstrating the compound's utility in polymer chemistry (Ritter, Tabatabai & Herrmann, 2016).
Reagent in Organic Synthesis
This compound is involved in various organic synthesis processes. For instance, it participates in reactions that lead to the creation of distinct organic compounds like ethyl 4-halo-3-oxobutanoate and other related chemicals. These reactions are fundamental in producing various organic molecules with potential applications in medicinal and chemical research (Kato, Kimura & Tanji, 1978).
Role in Stereoselective Synthesis
This compound plays a role in chemo- and stereoselective synthesis processes. In such contexts, it's used to control the formation of specific stereoisomers of organic compounds, which is critical in the pharmaceutical industry for the synthesis of drugs with desired stereospecific properties (Yakura et al., 1999).
Synthesis of Biologically Active Molecules
This compound is used in the synthesis of various biologically active molecules. These include compounds with potential therapeutic applications, such as those showing antinociceptive activity. Its role in these syntheses demonstrates its importance in the development of new medicinal agents (Kirillov et al., 2015).
properties
IUPAC Name |
methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLDVRPRKFJKB-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

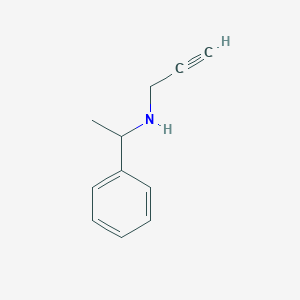

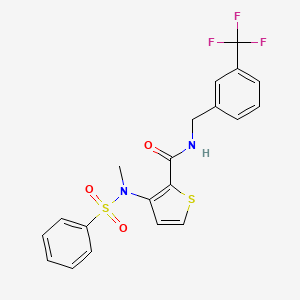

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2474673.png)
![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)

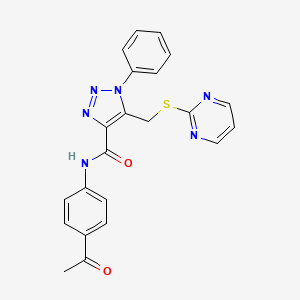
![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)
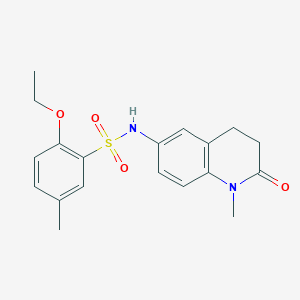
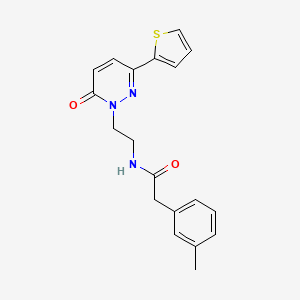
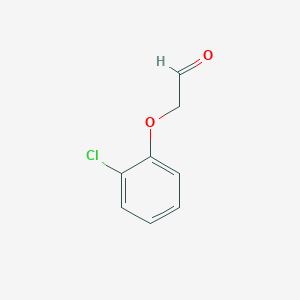
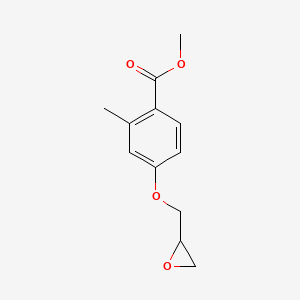
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)